Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride is a synthetic organic compound with a unique structure that combines elements of both isoxazole and pyridine rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
A related compound, thpo (4,5,6,7-tetrahydroisoxazolo [4,5-c]pyridin-3-ol), has been identified as an inhibitor of gaba uptake . This suggests that Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride may also interact with GABA receptors or related pathways.
Mode of Action
If it is similar to thpo, it may enhance the inhibition of the firing of neurons by gaba , suggesting a potential role in modulating neuronal activity.
Result of Action
If it acts similarly to THPO, it may enhance the inhibition of the firing of neurons by GABA , potentially affecting neuronal activity and related physiological processes.
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable pyridine derivative with an isoxazole precursor in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the yield and purity of the compound while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce more saturated compounds
Scientific Research Applications
Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate
- 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylic acid
- Isoxazolo[5,4-c]pyridine derivatives
Uniqueness
Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride is unique due to its specific combination of isoxazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can offer different reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-12-8(11)7-5-2-3-9-4-6(5)13-10-7;/h9H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBUBOPGVJSJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230800-21-0 |
Source
|
Record name | methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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